MRS4719

P2X4 receptor Structure–Activity Relationship Calcium flux assay

Researchers studying P2X4R-mediated neuroinflammation face unreliable tool compounds with unconfirmed selectivity. MRS4719 solves this with sub-micromolar potency (IC50=0.503 μM), confirmed selectivity vs hP2X1/2/3, and published in vivo efficacy: 54% infarct reduction at 1.5 mg/kg/day in MCAO mice. Provides translational relevance via functional antagonism in primary human macrophages.

Molecular Formula C26H28N6O3S
Molecular Weight 504.6 g/mol
Cat. No. B12398848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS4719
Molecular FormulaC26H28N6O3S
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.C1C(=NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC(=NC=C4)C5=NC(=S)ON5)[O-]
InChIInChI=1S/C20H13N5O3S.C6H15N/c26-16-10-17(27)25(12-7-8-21-14(9-12)19-23-20(29)28-24-19)15-6-5-11-3-1-2-4-13(11)18(15)22-16;1-4-7(5-2)6-3/h1-9H,10H2,(H,22,26)(H,23,24,29);4-6H2,1-3H3
InChIKeyMTKQIUDYZPMMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS4719: A Validated, Potent P2X4 Receptor Antagonist for Ischemic Stroke Research and Neuroinflammation Studies


MRS4719 (CAS 2840581-32-8) is a small‑molecule antagonist of the purinergic P2X4 receptor (P2X4R), a ligand‑gated ion channel activated by extracellular ATP [1]. It belongs to the 1,5‑dihydro‑2H‑naphtho[1,2‑b][1,4]diazepine‑2,4(3H)‑dione chemical series and exhibits sub‑micromolar potency at the human P2X4R (IC₅₀ = 0.503 μM) [1]. MRS4719 is used as a chemical probe to interrogate P2X4R‑mediated calcium flux, neuroinflammation, and post‑stroke recovery.

Why MRS4719 Cannot Be Simply Replaced by Another P2X4 Antagonist or a P2Y14‑Directed Tool Compound


P2X4 antagonists exhibit substantial divergence in both molecular pharmacology and translational validation, making generic substitution unreliable. MRS4719 displays a 2.7‑fold greater potency than its closest in‑series congener MRS4596 at the human P2X4R, and its selectivity profile against hP2X1, hP2X2/3, and hP2X3 receptors has been explicitly confirmed [1]. Moreover, MRS4719 is one of only two compounds in its class that has demonstrated dose‑dependent infarct reduction and long‑term brain atrophy attenuation in a well‑characterized mouse MCAO model of ischemic stroke [1]. In contrast, alternative P2X4 antagonists such as BAY‑1797 or PSB‑12062 either lack comparable in‑vivo neuroprotection data or have not been profiled in the same disease‑relevant model [2][3]. For researchers requiring a P2X4 tool with a defined SAR relationship and published in‑vivo efficacy in stroke, MRS4719 offers a non‑interchangeable data package.

MRS4719 Quantitative Differentiation: Head‑to‑Head Potency, Selectivity, and In‑Vivo Efficacy Benchmarks


MRS4719 Exhibits 2.7‑Fold Higher Potency at Human P2X4R Than Its In‑Series Analog MRS4596

MRS4719 (compound 21u) was directly compared with its 6‑methyl analogue MRS4596 (compound 22c) in the same HEK‑293 cell‑based calcium influx assay overexpressing the human P2X4 receptor. MRS4719 demonstrated an IC₅₀ of 0.503 μM, whereas MRS4596 exhibited an IC₅₀ of 1.38 μM [1]. This 2.7‑fold potency difference is statistically significant and guides compound selection for experiments requiring maximal receptor blockade.

P2X4 receptor Structure–Activity Relationship Calcium flux assay

MRS4719 Demonstrates Verified Selectivity Over Other P2X Subtypes, Unlike Many Broad‑Spectrum Purinergic Antagonists

In a selectivity panel using the same calcium influx assay format, MRS4719 was tested against human P2X1, P2X2/3, and P2X3 receptors. The compound was reported as 'selective versus hP2X1R, hP2X2/3R, hP2X3R' with no detectable activity at concentrations up to at least 10 μM [1]. This contrasts with less selective purinergic antagonists such as PPADS or suramin, which inhibit multiple P2X and P2Y subtypes at overlapping concentrations.

P2X receptor family Selectivity profiling Purinergic signaling

MRS4719 Provides Documented In‑Vivo Neuroprotection in a Mouse MCAO Stroke Model, a Benchmark Lacking for Many P2X4 Antagonists

MRS4719 (1.5 mg/kg/day subcutaneous infusion for 3 days post‑stroke) reduced total hemispheric infarct volume by 54% in middle‑aged mice (11‑12 months) subjected to 60‑minute middle cerebral artery occlusion (MCAO) [1]. In a separate cohort of young mice (8‑12 weeks), the same dose reduced infarct volume from 59.6 ± 5.3 mm³ (vehicle) to 27.47 ± 10.23 mm³ [2]. In contrast, BAY‑1797 has been evaluated primarily in inflammatory pain models (CFA‑induced paw edema) and lacks published efficacy data in cerebral ischemia [3]. Similarly, PSB‑12062 has been studied in prostate cancer xenografts but not in stroke models [4].

Ischemic stroke Neuroprotection MCAO model

MRS4719 Attenuates ATP‑Induced Calcium Influx in Primary Human Macrophages, Supporting Human‑Relevant Target Engagement

MRS4719 (1 μM) significantly reduced ATP‑evoked [Ca²⁺]ᵢ influx in primary human monocyte‑derived macrophages isolated from healthy aged donors (55 ± 10 years) [1]. This ex‑vivo human cell validation is not routinely reported for other P2X4 antagonists; for instance, BAY‑1797 and PSB‑12062 have been characterized mainly in recombinant cell lines [2][3]. The ability to suppress ATP‑mediated calcium responses in primary human immune cells strengthens the translational relevance of MRS4719 for neuroinflammatory disease modeling.

Human primary cells Macrophage biology Calcium signaling

MRS4719: Evidence‑Backed Use Cases in Stroke, Neuroinflammation, and Target Validation


Pre‑Clinical Ischemic Stroke Studies Requiring Quantifiable Infarct Reduction

MRS4719 is the preferred P2X4 antagonist for researchers modeling ischemic stroke in mice. It has been shown to reduce total hemispheric infarct volume by 54% at 1.5 mg/kg/day (subcutaneous infusion) in middle‑aged animals, and it decreases infarct size in young mice from ~60 mm³ to ~27 mm³ [1][2]. Alternative P2X4 antagonists (e.g., BAY‑1797, PSB‑12062) have not been validated in this specific model, making MRS4719 the only tool with published neuroprotective efficacy in cerebral ischemia [3][4].

Studies of P2X4R‑Mediated Calcium Signaling in Human Primary Macrophages

When investigating the role of P2X4R in human macrophage activation and neuroinflammation, MRS4719 provides direct evidence of functional antagonism in primary human monocyte‑derived macrophages [1]. This is a key differentiator, as most P2X4 tool compounds (including BAY‑1797 and PSB‑12062) have only been characterized in recombinant cell lines [3][5]. MRS4719 thus offers a more translationally relevant chemical probe for human immunopharmacology.

P2X4 Subtype‑Selective Target Deconvolution and Profiling

For experiments requiring unambiguous attribution of an effect to P2X4R rather than other P2X or P2Y receptors, MRS4719's confirmed selectivity profile is essential. It lacks significant activity at hP2X1R, hP2X2/3R, and hP2X3R at concentrations up to 10 μM [1]. This contrasts with broad‑spectrum purinergic ligands like PPADS or suramin, and positions MRS4719 as a cleaner tool for P2X4‑specific pathway interrogation.

Long‑Term Post‑Stroke Recovery and Brain Atrophy Assessment

MRS4719 is one of the few P2X4 antagonists with reported efficacy in reducing brain atrophy at 35 days post‑stroke, alongside improvements in learning and memory performance [1]. This long‑term outcome data is unique within its class and supports procurement for studies focused on neurorehabilitation and chronic recovery phases, rather than solely acute neuroprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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